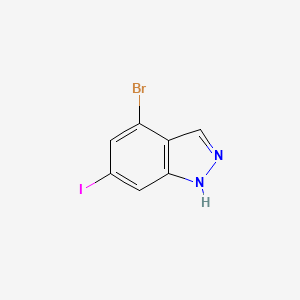
4-溴-6-碘-1H-吲唑
描述
“4-Bromo-6-iodo-1H-indazole” is a chemical compound with the CAS Number: 885518-97-8 . It has a molecular weight of 322.93 and its IUPAC name is 4-bromo-6-iodo-1H-indazole . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Synthesis Analysis
The synthesis of 1H-indazole involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A previous mechanism for the cyclization step was found to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization .
Molecular Structure Analysis
The InChI code for “4-Bromo-6-iodo-1H-indazole” is 1S/C7H4BrIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) . The InChI key is DHBZGMHXQRHPGP-UHFFFAOYSA-N .
Chemical Reactions Analysis
The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring . Further investigation of cyclization of various ortho-substituted benzylidenehydrazines found that some experimental results indicate a different mechanism from that previously proposed .
Physical And Chemical Properties Analysis
“4-Bromo-6-iodo-1H-indazole” is a solid substance . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
科学研究应用
抗癌应用
吲唑衍生物已被合成并评估其抗癌活性 . 它们已显示出抑制各种人类癌细胞系存活的能力,包括肝癌(HEP3BPN 11)、乳腺癌(MDA 453)和白血病(HL 60) .
抗血管生成应用
一些吲唑衍生物已显示出抗血管生成活性,这意味着它们可以抑制新生血管的形成,这一过程通常与肿瘤发展有关 . 例如,化合物 11c 被发现是一种有效的抗血管生成剂,针对 TNFα、VEGF 和 EGF .
抗氧化应用
吲唑衍生物也已通过各种方法筛选其抗氧化活性 . 一些化合物显示出显着的自由基清除活性,这有助于保护细胞免受损伤 .
抗抑郁应用
吲唑化合物也已用于开发抗抑郁药物 . 它们可以帮助调节情绪并缓解抑郁症状 .
抗炎应用
吲唑化合物具有抗炎特性 . 它们可以帮助减少炎症,这是许多慢性疾病的关键因素 .
抗菌应用
吲唑化合物已被用作抗菌剂 . 它们可以抑制细菌的生长,因此在治疗细菌感染方面有用 .
其他化合物的合成
吲唑化合物通常用于合成其他具有生物活性的化合物 . 例如,它们已应用于生产 HIV 蛋白酶抑制剂、血清素受体拮抗剂、醛糖还原酶抑制剂和乙酰胆碱酯酶抑制剂 .
安全和危害
作用机制
Target of Action
4-Bromo-6-iodo-1H-indazole is a type of indazole-containing heterocyclic compound . Indazole compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .
Mode of Action
Indazole compounds generally interact with their targets through various biochemical reactions . These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of indazoles via consecutive formation of C–N and N–N bonds .
Biochemical Pathways
Indazole compounds are known to affect various biochemical pathways due to their wide range of medicinal applications .
Result of Action
Indazole compounds are known to have various medicinal effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
生化分析
Biochemical Properties
4-Bromo-6-iodo-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, 4-Bromo-6-iodo-1H-indazole can modulate cellular processes such as proliferation and apoptosis .
Cellular Effects
The effects of 4-Bromo-6-iodo-1H-indazole on different cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4-Bromo-6-iodo-1H-indazole can induce apoptosis by activating specific signaling pathways that lead to programmed cell death. Additionally, it can affect gene expression by modulating transcription factors, thereby influencing the production of proteins essential for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 4-Bromo-6-iodo-1H-indazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity. Additionally, 4-Bromo-6-iodo-1H-indazole can modulate gene expression by interacting with transcription factors, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-6-iodo-1H-indazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-6-iodo-1H-indazole remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to 4-Bromo-6-iodo-1H-indazole in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 4-Bromo-6-iodo-1H-indazole vary with different dosages in animal models. At lower doses, the compound can effectively modulate cellular processes without causing significant toxicity. At higher doses, 4-Bromo-6-iodo-1H-indazole can exhibit toxic effects, including damage to vital organs and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without inducing adverse effects .
Metabolic Pathways
4-Bromo-6-iodo-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels, impacting cellular energy production and biosynthetic processes. For instance, 4-Bromo-6-iodo-1H-indazole can inhibit enzymes involved in glycolysis, leading to reduced glucose metabolism and decreased energy production in cells .
Transport and Distribution
Within cells and tissues, 4-Bromo-6-iodo-1H-indazole is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its accumulation and activity, influencing its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 4-Bromo-6-iodo-1H-indazole plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4-Bromo-6-iodo-1H-indazole may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .
属性
IUPAC Name |
4-bromo-6-iodo-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBZGMHXQRHPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646162 | |
| Record name | 4-Bromo-6-iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-97-8 | |
| Record name | 4-Bromo-6-iodo-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(4-methoxyphenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B1371795.png)
![{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1371796.png)
![[1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1371797.png)
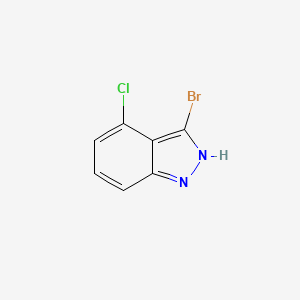
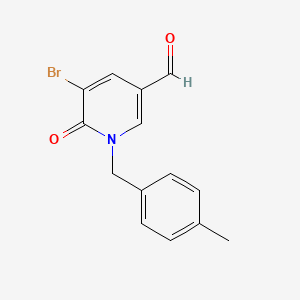
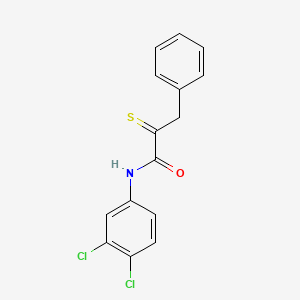
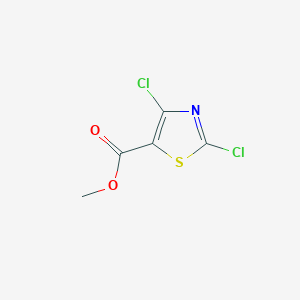
![3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371806.png)
![1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1371807.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1371808.png)
![3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1371809.png)
![N-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1371810.png)
